2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
The compound “2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical with the linear formula C21H20F3N3O3S . It has a molecular weight of 451.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 451.471 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.Scientific Research Applications
Structural Aspects and Properties
Quinazolinone derivatives exhibit interesting structural aspects and properties, particularly in forming salts and inclusion compounds with other molecules. The study of these compounds often leads to insights into their potential pharmaceutical applications and material science uses, such as in the development of sensors or as part of supramolecular assemblies. The structural elucidation of these compounds is crucial for understanding their reactivity and interaction with biological targets (Karmakar et al., 2007).
Synthesis and Reactivity
The synthesis and reactivity of quinazolinone derivatives are central to their application in medicinal chemistry and drug design. Novel synthetic routes and reactions enable the development of derivatives with potential antimicrobial, antifungal, and anticancer activities. For example, triazolo-annelated quinazolines have been synthesized from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, showcasing the versatility of quinazolinone scaffolds in generating bioactive compounds (Al-Salahi, 2010).
Potential Biological Activities
Quinazolinone derivatives are investigated for their potential biological activities, including antimalarial, antibacterial, and antifungal properties. Computational calculations and molecular docking studies have been employed to predict the activity of these compounds against various targets, such as plasmepsins in malaria and main protease in SARS-CoV-2. Theoretical investigations highlight the importance of structural features in determining the activity of quinazolinone derivatives (Fahim & Ismael, 2021).
Safety And Hazards
properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-13(2)11-27-19(29)16-5-3-4-6-17(16)26-20(27)31-12-18(28)25-14-7-9-15(10-8-14)30-21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDQLUZIAGSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
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